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Compound Name: Vactosertib Hydrochloride

Cat. No.: B607394

For Researchers, Scientists, and Drug Development Professionals

Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming
growth factor-beta (TGF-[3) type | receptor (ALK5), is under active investigation for its
therapeutic potential across a spectrum of cancer types. This guide provides a comparative
analysis of Vactosertib's efficacy, supported by experimental data from preclinical and clinical
studies, to offer a comprehensive overview for researchers and drug development
professionals.

Mechanism of Action: Targeting the TGF-8 Signaling
Pathway

Vactosertib functions by inhibiting the serine/threonine kinase activity of TGF-f3 receptor type 1
(TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] This blockade prevents
the downstream signaling cascade mediated by TGF-[3, a multifunctional cytokine that plays a
crucial role in tumor progression by promoting cell proliferation, invasion, metastasis, and
suppressing the host immune response.[3][4] By inhibiting TGFBR1, Vactosertib aims to
reverse the immunosuppressive tumor microenvironment and impede tumor growth.
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Vactosertib inhibits the TGF-f3 signaling pathway.

Comparative Efficacy in Clinical Trials

Vactosertib has been evaluated in various clinical trials, both as a monotherapy and in
combination with other anti-cancer agents. The following tables summarize the key efficacy
data across different cancer types.

Solid Tumors
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Cancer Type

Treatment
o Phase
Combination

Key Efficacy
Reference
Results

Desmoid Tumor

Vactosertib +
o b/l
Imatinib

Objective
Response Rate
(ORR): 25.9%
(7/27 patients
with confirmed
partial response).  [5][6][7]
Progression-Free
Rate (PFR) at 16
weeks: 96.3%.
PFR at 1 year:
81.0%.

Metastatic
Colorectal
Cancer (MSS)

Vactosertib +

Pembrolizumab

ORR: 15.2% (5

partial responses

in 33 patients). [819]
Clinical Benefit

Rate: 33.3%.

Metastatic
Gastric

Adenocarcinoma

Vactosertib +

Paclitaxel

ORR: 16.7% (1

partial response

in 6 evaluable

patients). [10]
Disease Control

Rate (DCR) at 12
weeks: 83.3%.

Metastatic
Pancreatic
Ductal

Adenocarcinoma

Vactosertib +
FOLFOX

ORR: 23.1% (3

partial responses

in 13 patients).

Clinical Benefit

Rate: 61.5%. [11]
Median
Progression-Free
Survival (PFS):

5.6 months.
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ORR: 36.4% (1
complete and 3

partial responses

Osteosarcoma )
] in 11 evaluable
(recurrent, Vactosertib ) ]
| patients). Median  [12]
refractory, or Monotherapy
i PFS: 1.9 months.

progressive) )

Median Overall

Survival (0OS):

6.8 months.

logic Mali .

Treatment Key Efficacy
Cancer Type L Phase Reference
Combination Results

Progression-Free

Relapsed/Refract ] ]
] Vactosertib + Survival at 6
ory Multiple ] ] Ib [3]
Pomalidomide months (PFS-6):
Myeloma
80%.

Preclinical Evidence Across Cancer Models

In vitro and in vivo preclinical studies have provided a strong rationale for the clinical
investigation of Vactosertib.
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Cancer Type Model Key Findings Reference
Significantly inhibited
OS cell proliferation in
a dose-dependent
) manner (IC50 of 0.8—
In vitro (human and
) 2.1 yM). Increased
mouse OS cell lines) )
Osteosarcoma ) immune effectors [13]
& In vivo (mouse
(IFNy+CD8+ cells and
models) N
NK cells) and inhibited
immune suppressors
in the tumor
microenvironment.
Decreased cell
In vitro (CT-26 cell proliferation, induced
Colon Cancer line) & In vivo (BALB/c  apoptosis, and [14][15]

mice)

enhanced the anti-

tumor effects of 5-FU.

Pancreatic Cancer

In vivo (orthotopic

mouse models)

In combination with
gemcitabine,

synergistically

inhibited tumor growth  [16]
and metastasis by

inhibiting the TGF-

B/Smad2 pathway.

Breast Cancer

In vitro & In vivo

models

Attenuated radiation-

induced epithelial-to-
mesenchymal

transition (EMT) and [17]
cancer cell stemness,
thereby inhibiting lung
metastasis.
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Attenuated the growth

] and viability of MM
In vitro (human and ) ]
] cells by inducing
] murine MM cells) & In ]
Multiple Myeloma apoptosis and [18]

Vivo (syngeneic
(syng inhibited MM

5T3MM mouse model) )
progression as a

single agent.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are summaries of the experimental protocols for some of the key studies cited.

Phase Ib/ll Study in Desmoid Tumors (NCT03802084)

Study Design: Investigator-initiated, open-label, multicenter, phase Ib/Il trial.

» Patient Population: Patients with desmoid tumors not amenable to locoregional therapies or
with disease progression following at least one treatment.

e Treatment: Vactosertib administered orally twice daily for 5 days on and 2 days off, in
combination with 400 mg of imatinib daily. The recommended phase Il dose (RP2D) of
Vactosertib was determined to be 200 mg BID.

o Primary Endpoints: Safety and RP2D in Phase Ib; Progression-Free Rate (PFR) at 16 weeks
in Phase Il.

e Secondary Endpoints: Anti-tumor activity by RECIST v1.1, pharmacokinetics, and biomarker
analysis.[5][6][19]
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Phase Ib (Dose Escalation)

(Enroll Patients (n=7D

Vactosertib Dose Levels
(100mg BID, 200mg BID)
+ Imatinib 400mg QD

Safety Evaluation

(DLT Assessment)

Determine RP2D
(200mg BID)

|
Phase II (Efficz#:y Assessment)

(Enroll Patients (n=27 total))

Treat with RP2D
(Vactosertib 200mg BID + Imatinib 400mg QD)

Primary Endpoint: Secondary Endpoints:
PFR at 16 weeks ORR, Biomarkers
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Workflow for the Phase Ib/Il Desmoid Tumor Trial.
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Phase Il Study in Metastatic Colorectal Cancer
(NCT03724851)

o Study Design: Open-label, phase Il trial.

o Patient Population: Patients with microsatellite stable (MSS) metastatic colorectal cancer
who had disease progression after standard therapies.

o Treatment: Vactosertib (300 mg BID, 5 days on / 2 days off) in combination with
pembrolizumab (200 mg, every 3 weeks).

o Primary Objective: Evaluate the safety and efficacy (Objective Response Rate per RECIST
v1.1).[8]

Conclusion

Vactosertib has demonstrated promising anti-tumor activity across a range of cancers, both as
a monotherapy and in combination with chemotherapy and immunotherapy. Its mechanism of
targeting the immunosuppressive TGF-3 pathway holds significant therapeutic potential. The
comparative data presented in this guide highlights the varying degrees of efficacy in different
tumor types, underscoring the importance of biomarker-driven patient selection and the
continued exploration of rational combination strategies to maximize clinical benefit. Further
investigation in ongoing and future clinical trials will be critical to fully define the role of
Vactosertib in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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